molecular formula C18H21N3O2 B2426661 4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 2034305-53-6

4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B2426661
CAS No.: 2034305-53-6
M. Wt: 311.385
InChI Key: VWRYNXIGAQODBE-UHFFFAOYSA-N
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Description

4-(3-Methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the methoxypyrrolidine and pyridinylmethyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxypyrrolidine group can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-(3-Methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxypyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with a different position of the pyridinylmethyl group.

    4-(3-Methoxypyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide: Another positional isomer with the pyridinylmethyl group at the 2-position.

    4-(3-Methoxypyrrolidin-1-yl)-N-(pyridin-4-ylethyl)benzamide: Similar compound with an ethyl linker instead of a methyl linker.

Uniqueness

The uniqueness of 4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxypyrrolidine and pyridinylmethyl groups provides distinct properties that may not be observed in its positional isomers or analogs.

Properties

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-8-11-21(13-17)16-4-2-15(3-5-16)18(22)20-12-14-6-9-19-10-7-14/h2-7,9-10,17H,8,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRYNXIGAQODBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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